2-(Anthracen-2-yl)acetic acid hydrochloride
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Overview
Description
2-(Anthracen-2-yl)acetic acid hydrochloride is an organic compound that features an anthracene moiety attached to an acetic acid group, with the hydrochloride salt form enhancing its solubility in water. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anthracen-2-yl)acetic acid hydrochloride typically involves the following steps:
Formation of Anthracen-2-ylacetic Acid: This can be achieved through a Friedel-Crafts acylation reaction where anthracene is reacted with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Conversion to Hydrochloride Salt: The resulting anthracen-2-ylacetic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same principles as the laboratory synthesis but optimized for yield and purity. This includes precise control of reaction conditions such as temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2-(Anthracen-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
2-(Anthracen-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex anthracene derivatives.
Biology: Investigated for its potential use in fluorescence imaging due to its photophysical properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(Anthracen-2-yl)acetic acid hydrochloride involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Its photophysical properties also allow it to act as a photosensitizer, generating reactive oxygen species upon light activation, which can induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Anthracene: The parent compound, known for its photophysical properties.
Anthraquinone: An oxidized derivative with applications in dye production and as a photosensitizer.
9,10-Diphenylanthracene: Used in OLEDs for blue light emission.
Uniqueness
2-(Anthracen-2-yl)acetic acid hydrochloride is unique due to its combination of the anthracene moiety with an acetic acid group, enhancing its solubility and reactivity. This makes it particularly valuable in applications requiring both photophysical properties and chemical reactivity.
Properties
Molecular Formula |
C16H13ClO2 |
---|---|
Molecular Weight |
272.72 g/mol |
IUPAC Name |
2-anthracen-2-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C16H12O2.ClH/c17-16(18)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11;/h1-7,9-10H,8H2,(H,17,18);1H |
InChI Key |
OYRRTXMWRRRJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(=O)O.Cl |
Origin of Product |
United States |
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